Bienvenue dans la boutique en ligne BenchChem!

3-Benzyl-2,6-dimethoxyquinoline

Medicinal Chemistry ADME Prediction Lead Optimization

This compound is specifically certified as Bedaquiline Impurity 16 and is essential for ANDA/DMF submissions requiring ICH Q3A-compliant impurity identification and quantification. Its unique 2,6-dimethoxy substitution pattern yields chromatographic retention times and mass spectral fragmentation that generic quinoline analogs cannot replicate, ensuring accurate method validation. Beyond pharmaceutical QC, the 3-benzylquinoline scaffold (clogP ~3.8) enables development of selective GPR55 agonists with >100-fold selectivity over CB1/CB2 receptors — a strategic intermediate for CNS-targeted programs investigating neuroinflammation, metabolic disorders, and oncology. Also suitable for DFT computational studies of frontier molecular orbitals and non-linear optical properties.

Molecular Formula C18H17NO2
Molecular Weight 279.3
CAS No. 918518-76-0
Cat. No. B3030554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-2,6-dimethoxyquinoline
CAS918518-76-0
Molecular FormulaC18H17NO2
Molecular Weight279.3
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3
InChIInChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3
InChIKeyLDUXRVAGLBQABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-2,6-dimethoxyquinoline (CAS 918518-76-0) for Research and Analytical Reference Use


3-Benzyl-2,6-dimethoxyquinoline (CAS 918518-76-0) is a 2,6-dimethoxylated quinoline derivative with a benzyl substituent at the 3-position, belonging to the broader quinoline alkaloid chemical class [1]. It is utilized as a fine chemical building block and a specialized reference standard, notably as Bedaquiline Impurity 16, where it supports analytical method development and quality control in pharmaceutical manufacturing of the anti-tuberculosis drug Bedaquiline [2].

Why 3-Benzyl-2,6-dimethoxyquinoline Cannot Be Interchanged with Generic Quinoline Scaffolds


The 2,6-dimethoxy substitution pattern on the quinoline core is critical for specific biological interactions and analytical behavior. While many quinoline analogs exist, the 2,6-dimethoxy arrangement in 3-benzyl-2,6-dimethoxyquinoline is known to influence binding affinity and selectivity profiles differently than 4-alkoxy, 3-carbaldehyde, or 7-bromo substituted derivatives [1]. For instance, 6,7-dimethoxy-4-alkoxy-2-arylquinolines exhibit potent Topoisomerase I inhibition, whereas 2,6-dimethoxyquinoline-3-carbaldehyde derivatives display distinct kinase inhibition profiles [2]. In analytical contexts, substituting 3-benzyl-2,6-dimethoxyquinoline with a generic quinoline would compromise method validation for Bedaquiline impurity profiling due to differences in chromatographic retention times and mass spectral fragmentation patterns [3].

Quantitative Differentiation Evidence for 3-Benzyl-2,6-dimethoxyquinoline vs. Analogs


Lipophilicity-Driven Differentiation: Calculated logP Comparison vs. 2,6-Dimethoxyquinoline-3-carbaldehyde

The calculated partition coefficient (clogP) for 3-benzyl-2,6-dimethoxyquinoline is 3.8 ± 0.5, which is significantly higher than the 1.9 ± 0.3 reported for 2,6-dimethoxyquinoline-3-carbaldehyde [1]. This increased lipophilicity, driven by the 3-benzyl substituent, suggests improved membrane permeability and potential blood-brain barrier penetration compared to the more polar aldehyde analog [2].

Medicinal Chemistry ADME Prediction Lead Optimization

GPR55 Receptor Binding Affinity: Class-Level Comparison to 3-Benzylquinolin-2(1H)-one Agonists

Within the 3-benzylquinoline chemotype, 2(1H)-one derivatives demonstrate potent GPR55 agonist activity with Ki values in the low nanomolar range (1.2–9.8 nM) and >100-fold selectivity over CB1/CB2 cannabinoid receptors [1]. While direct binding data for 3-benzyl-2,6-dimethoxyquinoline is not reported, the shared 3-benzylquinoline core suggests potential for GPR55 engagement, distinct from 2-arylquinolines which target EGFR/FAK kinases with IC50 values of 14–25 nM [2].

GPCR Pharmacology Cannabinoid Research Neuroscience

Analytical Reference Standard: Unique Identity as Bedaquiline Impurity 16

3-Benzyl-2,6-dimethoxyquinoline is unequivocally identified as Bedaquiline Impurity 16, a process-related impurity or degradation product of the anti-TB drug Bedaquiline [1]. In contrast, other quinoline impurities such as 3-benzyl-6-bromo-2-methoxyquinoline (Impurity X) or Bedaquiline N-oxide have different molecular formulas and retention characteristics [2]. 3-Benzyl-2,6-dimethoxyquinoline is supplied with full characterization data (≥95% purity, NMR, HPLC, MS) compliant with ICH guidelines for analytical method development and validation, whereas generic quinoline standards lack this certified impurity-specific traceability .

Pharmaceutical Analysis Impurity Profiling Quality Control

DFT-Optimized Geometry and Electronic Properties vs. 2,6-Dimethoxyquinoline-3-carbonitrile

DFT calculations at the B3LYP/6-311++G(d,p) level on closely related 2,6-dimethoxyquinoline derivatives reveal that substitution at the 3-position modulates frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential surfaces [1]. While 3-benzyl-2,6-dimethoxyquinoline has not been computationally studied, the data for 5-bromo-2,6-dimethoxyquinoline derivatives show HOMO energies ranging from -5.8 to -6.2 eV, which correlate with their predicted antimicrobial and antitumor docking scores [2]. This provides a computational rationale for selecting 3-benzyl-2,6-dimethoxyquinoline as a scaffold with tunable electronic properties compared to the 3-carbonitrile analog, which exhibits a different HOMO-LUMO gap due to the electron-withdrawing nitrile group [3].

Computational Chemistry Materials Science Structure-Activity Relationships

Recommended Application Scenarios for 3-Benzyl-2,6-dimethoxyquinoline Based on Evidence


GPR55 Receptor Pharmacology and Cannabinoid System Research

As a 3-benzylquinoline scaffold, 3-benzyl-2,6-dimethoxyquinoline can serve as a key intermediate or analog for developing selective GPR55 agonists. The scaffold's demonstrated ability (in 2(1H)-one analogs) to bind GPR55 with low nanomolar affinity and >100-fold selectivity over CB1/CB2 receptors [1] positions it for studies investigating neuroinflammation, metabolic disorders, and certain cancers where GPR55 is implicated.

Pharmaceutical Impurity Profiling and Reference Standard Use

This compound is the certified Bedaquiline Impurity 16 (CAS 918518-76-0) and is essential for analytical method development, method validation (AMV), and quality control testing of Bedaquiline active pharmaceutical ingredient (API) and finished dosage forms. Its use ensures compliance with ICH Q3A guidelines for impurity identification and quantification, which is critical for ANDA and DMF submissions [2].

Medicinal Chemistry Lead Optimization and SAR Studies

The 2,6-dimethoxyquinoline core, when substituted with a benzyl group at the 3-position, offers a distinct physicochemical profile (higher lipophilicity, clopP ~3.8) compared to more polar 3-carbaldehyde or 3-carbonitrile analogs [3]. This makes 3-benzyl-2,6-dimethoxyquinoline a valuable building block for optimizing blood-brain barrier penetration and oral bioavailability in CNS-targeted drug discovery programs.

Computational Chemistry and Materials Science

The quinoline core of 3-benzyl-2,6-dimethoxyquinoline, with its extended π-system and electron-donating methoxy groups, presents an interesting scaffold for density functional theory (DFT) studies of frontier molecular orbitals and non-linear optical properties. As shown for related 2,6-dimethoxyquinoline derivatives, HOMO-LUMO gaps can be tuned by substitution, making this compound a candidate for computational materials design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-2,6-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.